molecular formula C34H27N3O8S B12699625 2-[6-(Diethylamino)-2-[(2-hydroxy-4-sulpho-1-naphthyl)azo]-3-oxo(3h)-xanthen-9-yl]benzoic acid CAS No. 85153-21-5

2-[6-(Diethylamino)-2-[(2-hydroxy-4-sulpho-1-naphthyl)azo]-3-oxo(3h)-xanthen-9-yl]benzoic acid

Cat. No.: B12699625
CAS No.: 85153-21-5
M. Wt: 637.7 g/mol
InChI Key: CNEYMKMJMPPCAZ-UHFFFAOYSA-N
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Description

2-[6-(Diethylamino)-2-[(2-hydroxy-4-sulfo-1-naphthyl)azo]-3-oxo(3H)-xanthen-9-yl]benzoic acid is a heterocyclic organic compound with the molecular formula C34H27N3O8S and a molecular weight of 637.658 g/mol . This compound is known for its complex structure, which includes a xanthene core, an azo group, and a sulfonated naphthyl group. It is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

The reaction conditions typically require controlled temperatures, specific catalysts, and precise pH levels to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[6-(Diethylamino)-2-[(2-hydroxy-4-sulfo-1-naphthyl)azo]-3-oxo(3H)-xanthen-9-yl]benzoic acid is utilized in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is employed in biochemical assays and as a fluorescent marker due to its unique optical properties.

    Medicine: Research explores its potential as a diagnostic tool and its interactions with biological molecules.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The azo group can participate in electron transfer reactions, while the sulfonated naphthyl group enhances solubility and binding affinity to various substrates. These interactions can influence biochemical pathways and cellular processes, making the compound valuable in research applications .

Comparison with Similar Compounds

Compared to other similar compounds, 2-[6-(Diethylamino)-2-[(2-hydroxy-4-sulfo-1-naphthyl)azo]-3-oxo(3H)-xanthen-9-yl]benzoic acid stands out due to its unique combination of functional groups and structural complexity. Similar compounds include:

These comparisons highlight the distinct properties and applications of 2-[6-(Diethylamino)-2-[(2-hydroxy-4-sulfo-1-naphthyl)azo]-3-oxo(3H)-xanthen-9-yl]benzoic acid, making it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

85153-21-5

Molecular Formula

C34H27N3O8S

Molecular Weight

637.7 g/mol

IUPAC Name

2-[6-(diethylamino)-2-[(2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]-3-oxoxanthen-9-yl]benzoic acid

InChI

InChI=1S/C34H27N3O8S/c1-3-37(4-2)19-13-14-24-29(15-19)45-30-17-27(38)26(16-25(30)32(24)21-10-6-8-12-23(21)34(40)41)35-36-33-22-11-7-5-9-20(22)31(18-28(33)39)46(42,43)44/h5-18,39H,3-4H2,1-2H3,(H,40,41)(H,42,43,44)

InChI Key

CNEYMKMJMPPCAZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=C(C(=O)C=C3O2)N=NC4=C(C=C(C5=CC=CC=C54)S(=O)(=O)O)O)C6=CC=CC=C6C(=O)O

Origin of Product

United States

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